molecular formula C3H5BrO3 B3244008 2-Bromo-3-hydroxypropanoic acid CAS No. 160732-12-7

2-Bromo-3-hydroxypropanoic acid

Cat. No.: B3244008
CAS No.: 160732-12-7
M. Wt: 168.97 g/mol
InChI Key: OIODSHQRJGRDLE-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypropanoic acid is an organic compound with the molecular formula C3H5BrO3. It is a brominated derivative of hydroxypropanoic acid and is known for its reactivity and versatility in various chemical reactions. This compound is used in a range of scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-hydroxypropanoic acid can be synthesized through the bromination of 3-hydroxypropanoic acid. One common method involves the reaction of L-serine with potassium bromide and hydrobromic acid. The reaction mixture is cooled to -13°C, and sodium nitrite is added slowly. The resulting solution is then extracted with ether, and the organic extracts are concentrated and dried .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and other nucleophiles.

    Elimination: Strong bases like potassium hydroxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Major Products Formed

    Substitution: Products include various substituted hydroxypropanoic acids.

    Elimination: Alkenes are formed as major products.

    Oxidation: Oxidized derivatives of hydroxypropanoic acid are produced.

Scientific Research Applications

2-Bromo-3-hydroxypropanoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxypropanoic acid involves its reactivity with nucleophiles and bases. The bromine atom can be displaced in substitution reactions, and the compound can undergo elimination to form alkenes. These reactions are facilitated by the presence of specific molecular targets and pathways, including the interaction with hydroxide ions and other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopropanoic acid
  • 3-Bromo-2-hydroxypropanoic acid
  • 2-Bromo-2-nitropropane-1,3-diol (Bronopol)

Uniqueness

2-Bromo-3-hydroxypropanoic acid is unique due to its specific reactivity and the presence of both bromine and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications .

Biological Activity

2-Bromo-3-hydroxypropanoic acid, also known as 2-bromo-lactic acid, is a halogenated derivative of lactic acid with significant biological activity. Its molecular formula is C3H5BrO3C_3H_5BrO_3 and it has been the subject of various biochemical studies due to its potential as an enzyme inhibitor and its applications in metabolic research.

  • Molecular Weight : 168.97 g/mol
  • CAS Number : 160732-12-7
  • Physical Form : Off-white solid
  • Solubility : Soluble in chloroform and methanol

Synthesis

This compound can be synthesized through several methods, including:

  • Bromination of Lactic Acid : A common method that involves the substitution of a hydroxyl group with a bromine atom.
  • Enzymatic Conversion : Using enzymes such as Novozym 435 to facilitate the reaction under mild conditions, achieving yields of 50-68% .

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor for various enzymes. Notably, it has been shown to inhibit carboxypeptidase A (CPA) irreversibly. This inhibition occurs at the active site of the enzyme, suggesting its potential utility in drug design targeting similar enzymes .

Kinetic Parameters for CPA Inhibition :

ParameterValue
KIK_I (Inhibition Constant)[Value not specified]
kinactk_{inact} (Inactivation Rate)[Value not specified]

Antinociceptive Properties

In vivo studies have indicated that derivatives of this compound exhibit antinociceptive effects in rodent models of neuropathic pain. These studies suggest that compounds based on this structure could be developed for pain management therapies without inducing motor deficits .

Study on Enzyme Inhibition

A study focused on the irreversible inhibition of CPA by this compound revealed that preincubation with a competitive inhibitor could protect against this inactivation, indicating a specific interaction at the enzyme's active site. The kinetic analysis provided insights into the structure-activity relationship crucial for further drug development .

Antinociceptive Effects

Another significant study evaluated the antinociceptive properties of related compounds in models of chemotherapy-induced neuropathic pain. The results showed promising activity without adverse effects on motor coordination, highlighting the therapeutic potential of these compounds in managing pain .

Applications

The biological activities of this compound extend beyond enzyme inhibition:

  • Biochemical Research : Utilized as a substrate analog to study metabolic pathways involving propanoic acid derivatives.
  • Drug Development : Its inhibitory properties make it a candidate for developing new pharmaceuticals targeting specific enzymes involved in metabolic disorders.

Properties

IUPAC Name

2-bromo-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIODSHQRJGRDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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